![molecular formula C25H24N4O2 B2469881 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-1-yl)piperidine-4-carboxamide CAS No. 1113116-98-5](/img/structure/B2469881.png)
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-1-yl)piperidine-4-carboxamide
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Description
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-1-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of novel heterocyclic compounds, including derivatives of benzofuro[3,2-d]pyrimidin, for potential applications in medicinal chemistry. For instance, studies have described the synthesis of various heterocyclic carboxamides with potential anti-inflammatory and analgesic properties, showcasing the versatility of these compounds in generating new therapeutic agents (Abu‐Hashem et al., 2020). Additionally, the structural features of similar compounds have been explored, including the analysis of crystal structures to understand their molecular configurations and interactions (Peeters et al., 1993).
Biological Activity and Potential Therapeutic Uses
Significant research efforts have focused on evaluating the biological activities of compounds related to 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-1-yl)piperidine-4-carboxamide. Studies have investigated their potential as antipsychotic agents, highlighting their ability to bind to various neurotransmitter receptors and showing promising results in behavioral models (Norman et al., 1996). Another area of interest is the synthesis of derivatives for anti-angiogenic and DNA cleavage studies, indicating potential applications in cancer therapy due to their ability to inhibit the formation of blood vessels and interact with DNA (Kambappa et al., 2017).
Anticancer and Enzyme Inhibition Studies
Further investigations have focused on the anti-cancer activities of pyrimidin-2,4-dione derivatives, demonstrating significant activity against various human tumor cell lines and highlighting the influence of specific structural modifications on their therapeutic potential (Singh & Paul, 2006). Additionally, novel thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis, offering new avenues for treating tuberculosis with specific focus on targeting the GyrB ATPase (Jeankumar et al., 2013).
properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-1-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c30-25(28-20-10-9-16-5-1-2-6-18(16)20)17-11-13-29(14-12-17)24-23-22(26-15-27-24)19-7-3-4-8-21(19)31-23/h1-8,15,17,20H,9-14H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZGFKMWPSUSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.